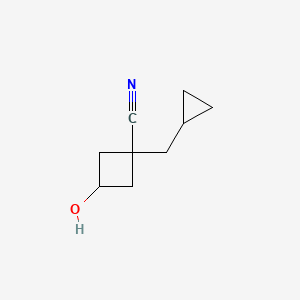![molecular formula C13H14BNO4S B13870301 [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their biological activities, including anti-tumor and antibacterial properties.
Pinacol boronic esters: Valuable building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.
Uniqueness
What sets [5-(Benzenesulfonamido)-2-methylphenyl]boronic acid apart from similar compounds is its unique combination of a boronic acid moiety with a benzenesulfonamido group. This structure imparts specific chemical properties that make it particularly useful in applications requiring reversible covalent bonding with diols and other nucleophiles.
Properties
Molecular Formula |
C13H14BNO4S |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
[5-(benzenesulfonamido)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO4S/c1-10-7-8-11(9-13(10)14(16)17)15-20(18,19)12-5-3-2-4-6-12/h2-9,15-17H,1H3 |
InChI Key |
YIENXKWHPYORCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


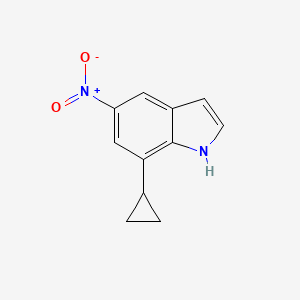


![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)
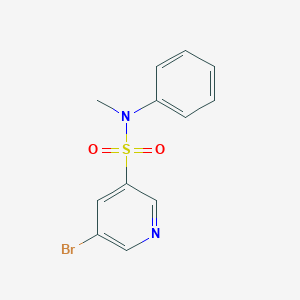

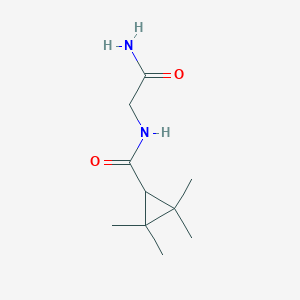
![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)
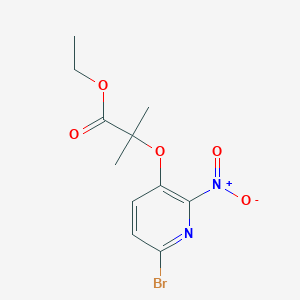

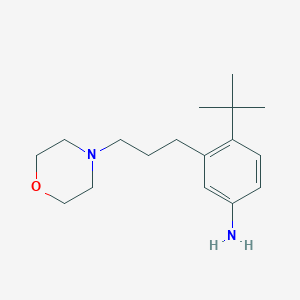
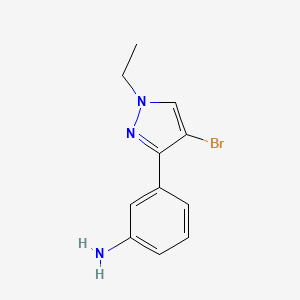
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
